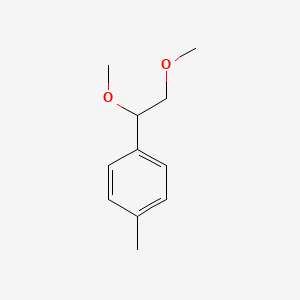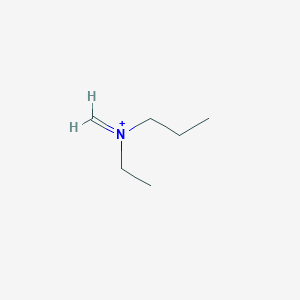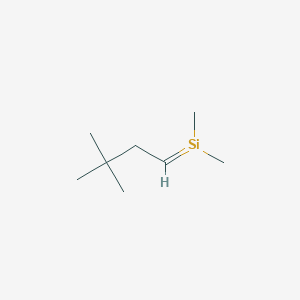
(3,3-Dimethylbutylidene)(dimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylbutylidene)(dimethyl)silane is an organosilicon compound with the molecular formula C10H22Si. This compound is characterized by the presence of a silicon atom bonded to two methyl groups and a 3,3-dimethylbutylidene group. Organosilicon compounds like this compound are widely used in various industrial applications due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutylidene)(dimethyl)silane typically involves the reaction of a silicon-containing precursor with an appropriate organic reagent. One common method involves the hydrosilylation of an alkene with a hydrosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a platinum-based catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product from any side products or unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethylbutylidene)(dimethyl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the organic groups attached to silicon is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used, often under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylbutylidene)(dimethyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules to enhance their stability or alter their properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its excellent adhesion properties and chemical stability.
Wirkmechanismus
The mechanism by which (3,3-Dimethylbutylidene)(dimethyl)silane exerts its effects involves the formation of stable silicon-carbon and silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications where chemical stability is crucial. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its silicon atom, forming strong covalent bonds that enhance the properties of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyldichlorosilane: Another organosilicon compound with two chlorine atoms attached to the silicon atom instead of the 3,3-dimethylbutylidene group.
Trimethylsilyl chloride: Contains three methyl groups attached to the silicon atom and one chlorine atom.
Tetramethylsilane: Consists of four methyl groups attached to the silicon atom.
Uniqueness
(3,3-Dimethylbutylidene)(dimethyl)silane is unique due to the presence of the 3,3-dimethylbutylidene group, which imparts specific chemical properties that are not found in other similar compounds. This group enhances the compound’s ability to form stable bonds with organic and inorganic materials, making it particularly useful in applications where strong adhesion and chemical stability are required.
Eigenschaften
CAS-Nummer |
79991-59-6 |
|---|---|
Molekularformel |
C8H18Si |
Molekulargewicht |
142.31 g/mol |
IUPAC-Name |
3,3-dimethylbutylidene(dimethyl)silane |
InChI |
InChI=1S/C8H18Si/c1-8(2,3)6-7-9(4)5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
IJOAJCQTDDBBIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC=[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)
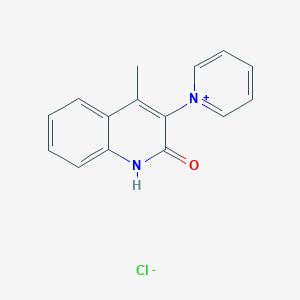

![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
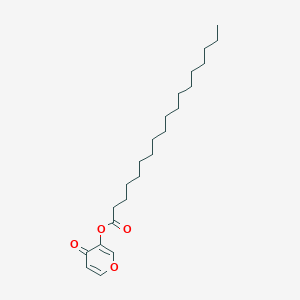
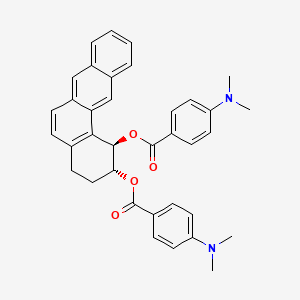
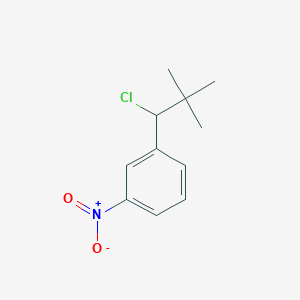
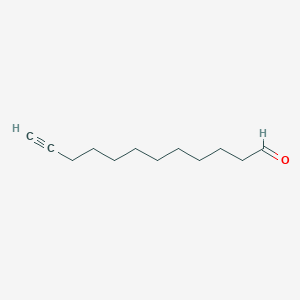
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
